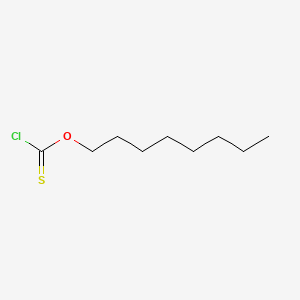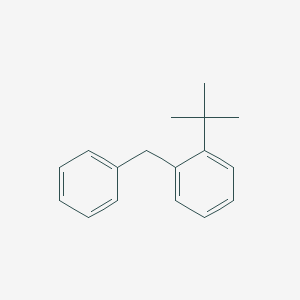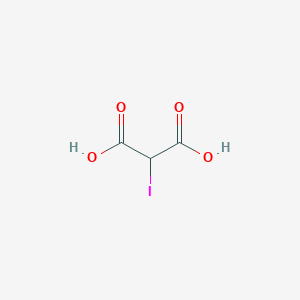
Iodomalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomalonic acid is an organoiodine compound derived from malonic acid. It is characterized by the presence of an iodine atom attached to the malonic acid backbone. This compound is of significant interest in various chemical reactions, particularly in oscillating reactions like the Briggs-Rauscher reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomalonic acid can be synthesized through the iodination of malonic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination of malonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithis compound and other oxidation products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium iodate.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dithis compound and oxalic acid are major products formed during the oxidation of this compound.
Substitution: Depending on the substituent, various substituted malonic acids can be formed.
Applications De Recherche Scientifique
Iodomalonic acid has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, the study of this compound and its derivatives can provide insights into iodine metabolism and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of iodomalonic acid in chemical reactions involves its role as a substrate in oxidation and substitution reactions. In the Briggs-Rauscher reaction, this compound undergoes periodic oxidation and reduction, contributing to the oscillatory behavior of the system. The iodine atom in this compound plays a crucial role in these redox processes, facilitating the transition between different oxidation states .
Comparaison Avec Des Composés Similaires
Malonic Acid: The parent compound of iodomalonic acid, lacking the iodine atom.
Dithis compound: A derivative with two iodine atoms attached to the malonic acid backbone.
Methylmalonic Acid: A similar compound with a methyl group instead of an iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. Its role in oscillating reactions, particularly the Briggs-Rauscher reaction, highlights its importance in studying complex chemical systems and reaction mechanisms .
Propriétés
Numéro CAS |
84695-78-3 |
|---|---|
Formule moléculaire |
C3H3IO4 |
Poids moléculaire |
229.96 g/mol |
Nom IUPAC |
2-iodopropanedioic acid |
InChI |
InChI=1S/C3H3IO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) |
Clé InChI |
KPPZMQVVJYLLJL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


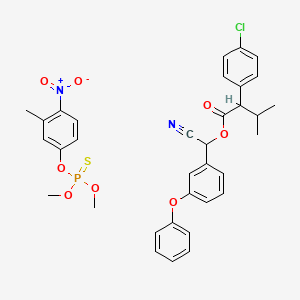

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)

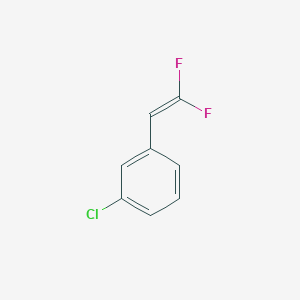
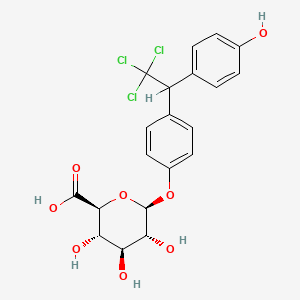
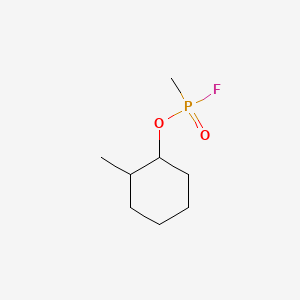

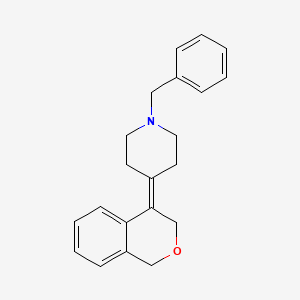
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
